molecular formula C31H29N3O5 B1193516 (S)-(+)-NCGC00161870

(S)-(+)-NCGC00161870

Cat. No.: B1193516
M. Wt: 523.589
InChI Key: JRVXFGNCHKHBPA-PMERELPUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-(+)-NCGC00161870 (referred to as NCGC00161870 hereafter) is a small-molecule agonist of the thyroid-stimulating hormone receptor (TSHR), a G protein-coupled receptor (GPCR) critical for regulating thyroid function. Identified through high-throughput screening and subsequent optimization , NCGC00161870 binds allosterically to the transmembrane domain of TSHR, unlike the endogenous ligand TSH, which binds to the receptor’s ectodomain . This compound exists as a racemic mixture containing two enantiomers: E1 (less active) and E2 (highly active). The (S)-(+)-enantiomer (E2) demonstrates superior binding affinity and functional efficacy in vitro and in vivo .

Properties

Molecular Formula

C31H29N3O5

Molecular Weight

523.589

IUPAC Name

(S)-N-(4-((5-(3-Benzyl-5-hydroxy-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)-2-methoxybenzyl)oxy)phenyl)acetamide

InChI

InChI=1S/C31H29N3O5/c1-20(35)32-24-12-14-25(15-13-24)39-19-23-17-22(11-16-28(23)38-2)30-33-26-9-6-10-27(36)29(26)31(37)34(30)18-21-7-4-3-5-8-21/h3-17,30,33,36H,18-19H2,1-2H3,(H,32,35)/t30-/m0/s1

InChI Key

JRVXFGNCHKHBPA-PMERELPUSA-N

SMILES

CC(NC1=CC=C(OCC2=CC([C@H](N3CC4=CC=CC=C4)NC5=C(C(O)=CC=C5)C3=O)=CC=C2OC)C=C1)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(S)-(+)-NCGC00161870

Origin of Product

United States

Comparison with Similar Compounds

Key Characteristics:

  • Mechanism : Binds hydrophobically to TSHR’s transmembrane helices (e.g., residues M572, V586, I640, A644, I648, L662), stabilizing an active receptor conformation .
  • Efficacy : In primary human thyrocytes, E2 stimulates 137-fold and 121-fold increases in thyroid peroxidase (TPO) and sodium iodide transporter (NIS) mRNA levels, respectively, compared to basal levels. In mice, E2 increases radioiodine uptake by 2.8-fold and serum thyroxine (T4) levels comparably to recombinant human TSH (rhTSH) .
  • Pharmacokinetics: Orally bioavailable, enabling non-invasive administration .

Comparison with Similar Compounds

NCGC00161870 is benchmarked against structurally and functionally related TSHR agonists and antagonists (Table 1).

Table 1. Comparative Analysis of NCGC00161870 and Analogous Compounds

Compound Target Site Efficacy (cAMP Production) In Vivo Activity (T4 Increase) Administration Route Selectivity Key Residues for Binding
NCGC00161870 (E2) TSHR transmembrane EC₅₀ = 0.2 µM 2.8-fold (radioiodine uptake) Oral TSHR-specific M572, V586, I640
MS437 TSHR transmembrane EC₅₀ = 0.5 µM Significant (vs. baseline) Intraperitoneal TSHR-specific Not reported
MS438 TSHR transmembrane EC₅₀ = 0.4 µM Significant (vs. baseline) Intraperitoneal TSHR-specific Not reported
NCGC00242595 TSHR transmembrane Neutral antagonist Blocks basal TSHR activity Oral (predicted) TSHR-specific Similar to NCGC00161870

Structural and Functional Insights

NCGC00161870 vs. MS437/MS438 :

  • Binding Affinity : NCGC00161870’s E2 enantiomer has a lower binding energy (−9.2 kcal/mol) compared to MS437 (−8.5 kcal/mol) and MS438 (−8.7 kcal/mol), correlating with higher potency .
  • Pathway Activation : Both NCGC00161870 and MS437/438 activate Gαs, Gαq, and Gα12 signaling, but NCGC00161870 induces 55–137-fold higher TPO/NIS mRNA upregulation in thyrocytes than MS437/438 .
  • Administration : NCGC00161870’s oral bioavailability offers a clinical advantage over intraperitoneally administered MS437/438 .

NCGC00161870 vs. NCGC00242595 :

  • NCGC00242595, a structural analog of NCGC00161870, acts as a neutral antagonist by blocking basal TSHR activity without inverse agonism. This property makes it a unique tool for studying constitutive receptor activation in autoimmune thyroid diseases .

Preclinical and Clinical Relevance

  • NCGC00161870 : Advanced to preclinical studies for thyroid cancer due to its oral efficacy and rhTSH-like activity in elevating T4 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-(+)-NCGC00161870
Reactant of Route 2
Reactant of Route 2
(S)-(+)-NCGC00161870

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.